molecular formula C2H7NO3 B1606664 Hydroxylamine, acetate (salt) CAS No. 22606-42-4

Hydroxylamine, acetate (salt)

Cat. No.: B1606664
CAS No.: 22606-42-4
M. Wt: 93.08 g/mol
InChI Key: HMNQNULAYXDEEQ-UHFFFAOYSA-N
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Description

Hydroxylamine, acetate (salt) is an inorganic compound with the chemical formula CH₃COONH₂OH. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical processes and has significant applications in both industrial and research settings.

Scientific Research Applications

Hydroxylamine, acetate (salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent and as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in mutagenesis studies to introduce mutations in DNA by acting as a nucleobase amine-hydroxylating agent.

    Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.

    Industry: It is used in the production of caprolactam, which is a precursor to Nylon-6, and as a stabilizer for polymers.

Mechanism of Action

Hydroxylamine can act as both a nucleophile and an electrophile, converting the hydroxyl group into a good leaving group . It is also known to undergo the Beckmann rearrangement to give caprolactam .

Safety and Hazards

Hydroxylamine is mildly corrosive and toxic. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The development of a plasma-electrochemical cascade pathway (PECP) for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions provides a viable approach for efficient hydroxylamine synthesis from simpler feedstock at milder conditions, contributing to the sustainability transformation of the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxylamine, acetate (salt) can be synthesized through the reaction of hydroxylamine with acetic acid. The reaction typically involves mixing an aqueous solution of hydroxylamine with acetic acid, followed by crystallization to obtain the solid salt. The reaction can be represented as follows:

NH2OH+CH3COOHCH3COONH2OH\text{NH}_2\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COONH}_2\text{OH} NH2​OH+CH3​COOH→CH3​COONH2​OH

Industrial Production Methods: Industrial production of hydroxylamine, acetate (salt) often involves the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is one of the most common methods, where nitric oxide is reduced in the presence of a catalyst to produce hydroxylamine, which is then reacted with acetic acid to form the acetate salt.

Types of Reactions:

    Oxidation: Hydroxylamine, acetate (salt) can undergo oxidation to form nitrous oxide and water.

    Reduction: It can act as a reducing agent in various chemical reactions, converting nitro compounds to amines.

    Substitution: It can react with electrophiles, such as alkylating agents, to form substituted hydroxylamine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Alkyl halides and acyl chlorides are commonly used electrophiles.

Major Products Formed:

    Oxidation: Nitrous oxide (N₂O) and water (H₂O).

    Reduction: Amines and water.

    Substitution: Substituted hydroxylamine derivatives.

Comparison with Similar Compounds

  • Hydroxylammonium chloride (NH₃OHCl)
  • Hydroxylammonium nitrate (NH₃OHNO₃)
  • Hydroxylammonium sulfate ((NH₃OH)₂SO₄)

Comparison: Hydroxylamine, acetate (salt) is unique in its solubility and reactivity compared to other hydroxylammonium salts. It is more soluble in organic solvents and has distinct reactivity patterns due to the presence of the acetate group. This makes it particularly useful in organic synthesis and industrial applications.

Properties

IUPAC Name

acetic acid;hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3NO/c1-2(3)4;1-2/h1H3,(H,3,4);2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNQNULAYXDEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177127
Record name Hydroxylamine, acetate (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22606-42-4
Record name Hydroxylamine, acetate (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022606424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, acetate (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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